Freselestat, (R)-

neutrophil elastase inhibition enzyme kinetics inhibitor potency comparison

Freselestat, (R)- (also known as ONO-6818, CAS 208848-13-9) is a reversible, nonpeptide, competitive inhibitor of human neutrophil elastase (HNE) with a Ki of 12.2 nM. It belongs to the 5-aminopyrimidinone α-keto-1,3,4-oxadiazole structural class and exhibits >100-fold selectivity for HNE over a panel of related serine proteases, including trypsin, proteinase 3, pancreatic elastase, plasmin, thrombin, collagenase, cathepsin G, and murine macrophage elastase.

Molecular Formula C23H28N6O4
Molecular Weight 452.5 g/mol
CAS No. 208848-13-9
Cat. No. B12752302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFreselestat, (R)-
CAS208848-13-9
Molecular FormulaC23H28N6O4
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)C1=NN=C(O1)C(C)(C)C)NC(=O)CN2C(=NC=C(C2=O)N)C3=CC=CC=C3
InChIInChI=1S/C23H28N6O4/c1-13(2)17(18(31)20-27-28-22(33-20)23(3,4)5)26-16(30)12-29-19(14-9-7-6-8-10-14)25-11-15(24)21(29)32/h6-11,13,17H,12,24H2,1-5H3,(H,26,30)/t17-/m1/s1
InChIKeyYSIHYROEMJSOAS-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Freselestat, (R)- (CAS 208848-13-9): A Selective, Orally Active Neutrophil Elastase Inhibitor for In Vivo & In Vitro Inflammation Research


Freselestat, (R)- (also known as ONO-6818, CAS 208848-13-9) is a reversible, nonpeptide, competitive inhibitor of human neutrophil elastase (HNE) with a Ki of 12.2 nM [1]. It belongs to the 5-aminopyrimidinone α-keto-1,3,4-oxadiazole structural class and exhibits >100-fold selectivity for HNE over a panel of related serine proteases, including trypsin, proteinase 3, pancreatic elastase, plasmin, thrombin, collagenase, cathepsin G, and murine macrophage elastase [2]. Freselestat is orally active (rat ED50 = 1.4 mg/kg) and was originally developed by Ono Pharmaceutical as a clinical candidate for COPD and inflammatory conditions before being discontinued in Phase I due to liver function abnormalities [3]. It remains a widely used research tool for studying neutrophil elastase-driven inflammatory pathology.

Oral Dosing Supports oral gavage and chronic dosing protocols in rodent models
HNE Target Engagement Reversible covalent inhibition with characterized warhead mechanism
Protease Selectivity Reported >100-fold selectivity panel for target attribution studies

Why Freselestat, (R)- Cannot Be Freely Substituted with Other Neutrophil Elastase Inhibitors in Research Protocols


Neutrophil elastase inhibitors are not functionally interchangeable. Within this class, compounds diverge markedly across potency (Ki spanning over four orders of magnitude from 0.017 nM to 200 nM), species selectivity, oral bioavailability, and mechanism of inhibition (reversible vs. irreversible, covalent vs. competitive). For instance, Sivelestat (Ki = 200 nM) is intravenously administered only and is 16-fold less potent than Freselestat, while Alvelestat (Ki = 9.4 nM) possesses a distinct selectivity window (≥600-fold) [1]. Freselestat occupies a unique position: it combines sub-15 nM enzymatic potency with confirmed oral activity, a reversible covalent α-keto-1,3,4-oxadiazole warhead mechanism, and extensive in vivo validation across multiple disease-relevant models (COPD/emphysema, colitis, extracorporeal circulation). Substituting any other HNE inhibitor without accounting for these differences risks invalidating dose-response calculations, route-of-administration assumptions, and target engagement profiles.

Oral vs. IV-only inhibitors
Sivelestat lacks oral activity; substituting may force route change and alter PK/PD profile.
Selectivity window differences
Alvelestat has broader selectivity but different species cross-reactivity; target attribution may shift.
Mechanistic class mismatch
Non-covalent or irreversible inhibitors may not replicate the reversible covalent binding kinetics.

Quantitative Differentiation Evidence: Freselestat, (R)- vs. Leading Neutrophil Elastase Inhibitor Comparators


HNE Inhibitory Potency (Ki): Freselestat vs. Sivelestat — 16-Fold Superior Target Affinity

Freselestat inhibits human neutrophil elastase with a Ki of 12.2 nM (reported as 12.16 nM in the emphysema model paper), representing approximately 16-fold higher affinity than the clinically approved comparator Sivelestat (ONO-5046), which has a Ki of 200 nM [1][2]. This difference in target affinity directly translates to the effective concentration required for enzyme inhibition in experimental settings.

HNE Ki Affinity
Reported comparison
12.2 nM vs 200 nM (Sivelestat)
16-fold higher target affinity supports lower assay concentrations
Alvelestat Ki 9.4 nM marginally more potent; cross-study comparable
neutrophil elastase inhibition enzyme kinetics inhibitor potency comparison

Oral Bioavailability: Freselestat Demonstrates Confirmed Oral Activity (ED50 = 1.4 mg/kg) vs. IV-Only Sivelestat

Freselestat was explicitly designed as an orally active HNE inhibitor, achieving an ED50 of 1.4 mg/kg in the acute hemorrhagic assay in rats following oral administration [1]. Oral bioavailability was confirmed across three species: 51% (rat), 31% (dog), and 18% (monkey) [1]. In contrast, Sivelestat is exclusively intravenous and has no reported oral bioavailability, while Alvelestat is also orally bioavailable but with a different pharmacokinetic profile [2].

Oral Bioavailability
Reported comparison
ED50 1.4 mg/kg (oral, rat) vs Sivelestat IV-only
Supports oral administration in chronic rodent models
Bioavailability F 51%/31%/18% (rat/dog/monkey)
oral bioavailability pharmacokinetics route of administration in vivo dosing

Protease Selectivity Profile: Freselestat >100-Fold Selectivity Over Eight Related Serine Proteases

Freselestat displays >100-fold lower activity against a broad panel of eight related proteases: trypsin, proteinase 3, pancreatic elastase, plasmin, thrombin, collagenase (type I), cathepsin G, and murine macrophage elastase [1][2]. By comparison, Alvelestat (AZD9668) reports ≥600-fold selectivity over other serine proteases, while Sivelestat (ONO-5046) inhibits leukocyte elastase from rabbit, rat, hamster, and mouse (IC50 = 19–49 nM), indicating broader species cross-reactivity [3].

Protease Selectivity
Reported comparison
>100-fold over 8 proteases vs Sivelestat broader species cross-reactivity
Supports HNE-specific target attribution in multi-protease contexts
Alvelestat ≥600-fold; numerical difference reported
protease selectivity off-target activity serine protease panel drug specificity

In Vivo Efficacy in HNE-Induced Emphysema: Dose-Dependent Protection Demonstrated in a Rat Model of COPD

Freselestat (10 and 100 mg/kg, oral) dose-dependently attenuated HNE-induced increases in lung myeloperoxidase activity, hemoglobin, and neutrophil count in bronchoalveolar lavage fluid in a rat emphysema model [1]. At 8 weeks post-HNE challenge, Freselestat significantly attenuated HNE-induced deterioration in pulmonary function parameters — FRC, TLC, lung compliance, and mean linear intercept (a morphometric index of airspace enlargement) — as well as lung hyperinflation and degradation of elastic recoil [1]. This in vivo disease-relevant efficacy is a distinguishing feature not uniformly reported for all comparator HNE inhibitors.

Emphysema Model
Reported endpoint context
Dose-dependent attenuation of lung function parameters (rat, 8-week)
Reported functional and structural endpoint changes in HNE-induced model
FRC, TLC, mean linear intercept vs vehicle; source-specific review
COPD model emphysema in vivo efficacy lung function dose-response

Inflammatory Mediator Suppression: IL-8 and C5b-9 (Membrane Attack Complex) Reduction in Simulated Cardiopulmonary Bypass

In a simulated extracorporeal circulation model using recirculated fresh human blood, Freselestat at 1.0 μmol/L significantly reduced both interleukin-8 (IL-8) production and C5b-9 (membrane attack complex) formation compared to untreated controls [1]. This functional anti-inflammatory readout extends beyond isolated enzyme inhibition and demonstrates Freselestat's capacity to suppress downstream inflammatory cascades in a physiologically relevant human whole-blood system. Notably, Freselestat did not modulate CD11b or L-selectin expression on neutrophils, indicating a targeted mechanism of action [1].

Whole-Blood Model
Supporting evidence
1.0 μmol/L reduced IL-8 and C5b-9 in simulated extracorporeal circulation
Supports downstream inflammatory mediator suppression in human blood
Fresh human blood recirculation model; immunoassay endpoints
extracorporeal circulation inflammation IL-8 complement cardiopulmonary bypass

Mechanistic Differentiation: Reversible Covalent α-Keto-1,3,4-Oxadiazole Warhead with Crystallographically Confirmed Ser195 Binding

Freselestat contains a structurally unique α-keto-1,3,4-oxadiazole electrophilic warhead that forms a reversible covalent bond with the catalytic serine (Ser195) of the target protease, as confirmed by X-ray crystallography at 1.86 Å resolution in complex with porcine pancreatic elastase [1]. This mechanism distinguishes Freselestat from: (a) purely competitive non-covalent inhibitors like Sivelestat and Alvelestat, (b) irreversible covalent inhibitors, and (c) earlier-generation peptidyl trifluoromethyl ketone (TFMK) inhibitors. The design of the α-keto-1,3,4-oxadiazole moiety was a key innovation that improved oral activity compared to the TFMK warhead (ED50 1.4 mg/kg for Freselestat vs. 7.5 mg/kg for the TFMK comparator) [2].

Warhead Mechanism
Class-level inference
α-keto-1,3,4-oxadiazole reversible covalent Ser195 binding (1.86 Å crystal structure)
Structurally resolved reversible covalent mechanism informs SAR and docking
ED50 1.4 mg/kg vs TFMK warhead 7.5 mg/kg; attributed to physicochemical properties
inhibitor mechanism covalent warhead X-ray crystallography structure-activity relationship

Optimal Procurement and Research Application Scenarios for Freselestat, (R)- (CAS 208848-13-9)


Chronic Oral Dosing Studies in Rodent Models of COPD, Emphysema, and Neutrophil-Driven Lung Injury

Freselestat is uniquely suited for chronic oral dosing protocols in rodent models of pulmonary disease. Its confirmed oral bioavailability (F = 51% in rat) and validated efficacy in the HNE-induced emphysema model — where it attenuated lung hyperinflation, airspace enlargement (mean linear intercept), and degradation of elastic recoil over 8 weeks of dosing [1] — make it the preferred choice over IV-only comparators like Sivelestat. Researchers designing multi-week disease progression studies with repeated daily dosing should select Freselestat to avoid the confounding effects of daily injection stress and to maintain consistent systemic exposure.

In Vitro HNE Selectivity Profiling and Off-Target Counter-Screening Panels

For studies requiring unambiguous attribution of biological effects to HNE inhibition, Freselestat's >100-fold selectivity over an 8-protease panel (trypsin, proteinase 3, pancreatic elastase, plasmin, thrombin, collagenase, cathepsin G, murine macrophage elastase) provides a well-characterized selectivity fingerprint [2]. It serves as a reference standard in selectivity counter-screening panels and is particularly useful for distinguishing HNE-dependent from proteinase-3-dependent or cathepsin G-dependent effects, which can be confounded when using less selective inhibitors or siRNA knockdown approaches.

Ex Vivo Whole-Blood Inflammation Models and Cardiopulmonary Bypass Simulation

Freselestat's demonstrated capacity to suppress both IL-8 and C5b-9 production in a human whole-blood simulated extracorporeal circulation model [3] makes it the reference compound for ex vivo studies of systemic inflammatory responses to extracorporeal circuits. Researchers investigating cardiopulmonary bypass-induced inflammation or neutrophil activation in blood-contacting medical devices can employ Freselestat as a pharmacological probe to dissect the role of HNE in the IL-8/neutrophil recruitment and complement activation cascades.

Medicinal Chemistry Benchmarking and Structure-Based Drug Design of Reversible Covalent Serine Protease Inhibitors

The α-keto-1,3,4-oxadiazole warhead of Freselestat represents a validated, crystallographically characterized scaffold for reversible covalent serine protease inhibition. The 1.86 Å crystal structure of the ONO-6818–PPE complex confirming Ser195 covalent binding [4] provides an experimentally resolved template for computational docking, molecular dynamics simulations, and structure-based optimization of next-generation HNE inhibitors. Medicinal chemistry groups developing orally bioavailable covalent inhibitors can use Freselestat as a benchmark for warhead reactivity tuning and selectivity optimization.

Application
Selection Property
Validation Focus
Pulmonary disease model oral dosing
Oral bioavailability context
Model-response endpoint review
HNE selectivity screening panels
Protease selectivity review
Off-target serine protease interpretation
Extracorporeal circulation inflammation model
Whole-blood anti-inflammatory assay context
IL-8/C5b-9 suppression review
Reversible covalent inhibitor design
Warhead mechanism characterization
Crystallographic binding mode review
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